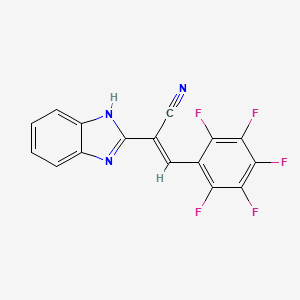

(2E)-2-(1H-1,3-benzodiazol-2-yl)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enenitrile

Description

(2E)-2-(1H-1,3-Benzodiazol-2-yl)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enenitrile is a fluorinated aromatic compound featuring a benzodiazole core conjugated with a pentafluorophenyl group via a propenenitrile linker. The benzodiazole moiety is known for its electron-deficient aromatic system, which contributes to π-π stacking interactions in biological or material science contexts .

Properties

IUPAC Name |

(E)-2-(1H-benzimidazol-2-yl)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6F5N3/c17-11-8(12(18)14(20)15(21)13(11)19)5-7(6-22)16-23-9-3-1-2-4-10(9)24-16/h1-5H,(H,23,24)/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCGARDFENOYLI-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=CC3=C(C(=C(C(=C3F)F)F)F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=C(C(=C(C(=C3F)F)F)F)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6F5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415312 | |

| Record name | F3139-1166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5611-73-4 | |

| Record name | F3139-1166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enenitrile is a member of the benzodiazole family and has garnered interest due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a benzodiazole moiety and a highly fluorinated phenyl group. The molecular formula is with a molecular weight of approximately 431.41 g/mol.

Research indicates that compounds containing benzodiazole structures often exhibit a range of biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : Many benzodiazole derivatives act as inhibitors for key enzymes involved in metabolic pathways. For instance, they may inhibit alkaline phosphatase (AP), which plays a crucial role in dephosphorylation processes in cells.

- Antiviral Properties : Some studies suggest that similar compounds within the benzodiazole class have shown antiviral activity against specific viral strains by disrupting viral replication mechanisms.

- Antitumor Activity : The structural characteristics of benzodiazoles allow them to interact with DNA and inhibit cell proliferation in cancerous cells.

Biological Activity Data

Case Studies

- Enzyme Inhibition Study : A recent study evaluated the enzyme inhibition potential of several benzodiazole derivatives, including the target compound. The results indicated an IC50 value of approximately 1.05 µM for one derivative, suggesting promising activity against AP .

- Antiviral Screening : In a screening library containing numerous benzodiazole compounds, some demonstrated notable antiviral activity against influenza viruses, highlighting their potential as therapeutic agents .

- Anticancer Research : A study focusing on the anticancer properties of benzodiazoles reported that certain derivatives could induce apoptosis in human cancer cell lines through DNA intercalation and disruption of cellular functions .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an anti-cancer agent due to its ability to interact with biological targets involved in cancer cell proliferation. Research indicates that derivatives of benzodiazole compounds often exhibit cytotoxic effects against various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that benzodiazole derivatives exhibited significant activity against breast cancer cells by inducing apoptosis through the modulation of key signaling pathways .

Antimicrobial Activity

Research has shown that compounds containing benzodiazole structures can possess antimicrobial properties. The introduction of electron-withdrawing groups such as pentafluorophenyl may enhance these properties.

Case Study:

In vitro studies indicated that similar compounds inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a mechanism that disrupts bacterial cell wall synthesis .

Material Science

The unique electronic properties of (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enenitrile make it suitable for applications in organic electronics and photonic devices. Its ability to form stable thin films allows for potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study:

Research published in Advanced Functional Materials highlighted the use of similar benzodiazole derivatives in OLEDs, demonstrating improved efficiency and stability compared to traditional materials .

Data Table: Summary of Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the benzene ring or modifications to the benzodiazole core. Below is a detailed comparison based on available

Compound 1: 2-(1H-1,3-Benzodiazol-2-yl)-3-{[3-(Trifluoromethyl)phenyl]amino}prop-2-enenitrile (CAS 244167-61-1)

- Molecular Formula : C₁₇H₁₁F₃N₄

- Molecular Weight : 328.3 g/mol

- Key Features: A trifluoromethyl (-CF₃) group replaces the pentafluorophenyl ring. An amino linker (-NH-) connects the phenyl group to the propenenitrile backbone.

- The amino linker may enhance hydrogen-bonding capacity compared to the direct conjugation in the target compound .

Compound 2: (2E)-2-(6-Methyl-1H-Benzimidazol-2-yl)-3-[5-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-yl]prop-2-enenitrile

- Key Features :

- A methyl-substituted benzimidazole core replaces benzodiazole.

- A furan-benzofuran hybrid substituent introduces oxygen atoms into the structure.

- Implications :

Structural Comparison Table

*Estimated based on molecular formula.

Research Findings and Implications

Electron-Withdrawing Effects : The pentafluorophenyl group in the target compound likely increases electrophilicity and lipophilicity compared to -CF₃ or oxygen-containing substituents. This could enhance its suitability as a kinase inhibitor or in materials requiring stable charge-transfer complexes.

The target compound’s fluorine density may improve metabolic stability but reduce solubility .

Synthetic Challenges : Introducing pentafluorophenyl groups often requires specialized fluorination techniques, which may complicate synthesis compared to trifluoromethyl or furan-based analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.